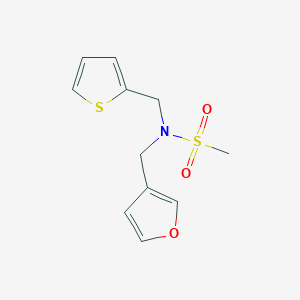

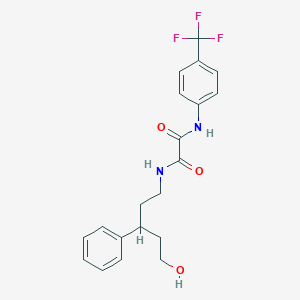

![molecular formula C12H14ClN3O B2703061 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 1429200-71-4](/img/structure/B2703061.png)

1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The catalytic activity of AC-SO3H was investigated for the synthesis of a related compound .Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

Researchers have developed methodologies for synthesizing pyrazolo[4,3-c]pyridines and related heterocycles, leveraging the reactivity of similar pyrazole derivatives. Sonogashira-type reactions, followed by microwave-assisted cyclization or multicomponent reactions, have been employed to construct these complex structures, highlighting their utility in diversifying heterocyclic frameworks (Vilkauskaitė, Šačkus, & Holzer, 2011) (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Crystallography and Molecular Interactions

Crystallographic studies have been conducted on closely related pyrazolo[3,4-b]pyridine derivatives to understand their molecular packing, hydrogen-bonding interactions, and structural motifs. These studies provide insights into how small substituent changes affect the crystal packing and intermolecular interactions (Quiroga, Díaz, Cobo, & Glidewell, 2012).

Potential Inhibitors of Protein Kinases

There's ongoing research into the development of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases, showcasing the compound's relevance in medicinal chemistry. These compounds are synthesized through multi-component reactions, indicating their potential utility in drug discovery and development (Vilkauskaitė, Schaaf, Šačkus, Kryštof, & Holzer, 2013).

Photophysical Properties

The study of specific solute-solvent interactions and electron donor-acceptor substituents on novel pyrazolo naphthyridines explores the fluorescence characteristics of these compounds. This research contributes to our understanding of the photophysical properties of heterocyclic compounds and their potential applications in materials science (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Antibacterial Activity

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial activity, highlighting the compound's relevance in the search for new antimicrobial agents. This indicates the broader applicability of these compounds beyond their structural and synthetic interest (Panda, Karmakar, & Jena, 2011).

Mechanism of Action

The specific properties and activities of a 1H-pyrazolo[3,4-b]pyridine compound can vary widely depending on the substituents present at positions N1, C3, C4, C5, and C6 . Therefore, without specific study results, it’s difficult to predict the exact mechanism of action, biochemical pathways, pharmacokinetics, and environmental factors affecting “1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde”.

Future Directions

Properties

IUPAC Name |

1-tert-butyl-6-chloro-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-7-9-5-8(6-17)10(13)14-11(9)16(15-7)12(2,3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXZPJKBIOIDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C(=N2)Cl)C=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

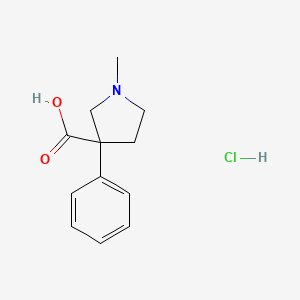

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)

![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)

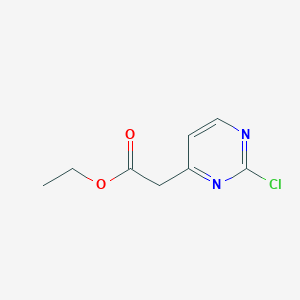

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)

![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)

![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)

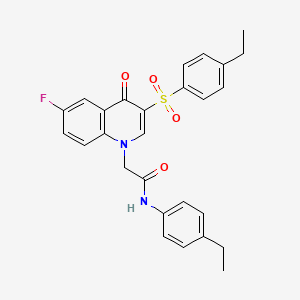

![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)

![[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid](/img/structure/B2702995.png)